1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18035139
InChI: InChI=1S/C11H15NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,13,14)
SMILES:
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol

1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18035139

Molecular Formula: C11H15NO4

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid -

Specification

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
IUPAC Name 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Standard InChI InChI=1S/C11H15NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,13,14)
Standard InChI Key FOTKVFLUPDINMU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(C#C)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—with three distinct functional groups:

  • A tert-butoxycarbonyl (Boc) group at the nitrogen atom (position 1), serving as a protective moiety for amines during synthetic processes .

  • An ethynyl group (-C≡CH) and a carboxylic acid (-COOH) at position 3 of the azetidine ring. This substitution pattern introduces steric strain due to the proximity of bulky groups on a small ring system, which may influence reactivity and stability .

The molecular formula is theorized as C₁₁H₁₅NO₄, derived from the azetidine backbone (C₃H₇N), Boc group (C₅H₉O₂), ethynyl substituent (C₂H), and carboxylic acid (C₂H₂O₂).

Stereochemical Considerations

Synthesis Methods

Challenges in Synthesis

  • Ring Strain: The azetidine ring’s small size exacerbates steric hindrance, complicating substitution reactions.

  • Regioselectivity: Ensuring precise placement of the ethynyl and carboxylic acid groups requires careful control of reaction conditions .

Physicochemical Properties

Experimental Data from Analogs

Data from structurally related compounds provide provisional insights:

PropertyValue (Analog)Source Compound
Molecular Weight~229.27 g/mol (Boc-azetidine)
Melting Point105°C (Boc-azetidine carboxylate)
SolubilityPolar aprotic solvents (DMF, DMSO)
Hazard StatementsH302, H315, H319, H335

The carboxylic acid group enhances water solubility compared to ester derivatives, while the ethynyl moiety contributes to reactivity in cross-coupling reactions .

Applications in Organic Chemistry

Peptide Synthesis

Boc-protected amino acids are staples in solid-phase peptide synthesis (SPPS). The ethynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation, facilitating the attachment of fluorescent tags or drug molecules .

Heterocyclic Building Blocks

The compound’s rigid azetidine core serves as a scaffold for designing conformationally restricted peptides or enzyme inhibitors. For example, PMC-licensed research highlights Boc-protected piperidine-pyrazole hybrids as chiral auxiliaries in asymmetric synthesis .

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